2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde
Description
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclopropane rings. The compound’s molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol . This compound is notable for its strained ring structure, which imparts unique reactivity and properties.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(2-3-8)7-4-6(7)5-9/h5-7H,2-4H2,1H3 |
InChI Key |
MKYODHBEYDHEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CC2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the reaction of a glycal with a carbene under Simmons-Smith conditions. This method is particularly effective for cyclopropanes with an unsubstituted external methylene group . Another method involves the use of diazoesters for ester-substituted cyclopropanes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its strained ring structure and reactivity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to various products depending on the reaction conditions . The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, used as a reference for understanding the reactivity of cyclopropane derivatives.
Cyclobutane: Another small cycloalkane, less strained than cyclopropane but still reactive.
Cyclopentane: A larger cycloalkane with different reactivity due to reduced ring strain.
Uniqueness
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.
Biological Activity
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a cyclic aldehyde with a unique structure characterized by two fused cyclopropane rings and an aldehyde functional group. Its molecular formula is CHO, with a molecular weight of approximately 138.21 g/mol. This compound has garnered interest in organic and medicinal chemistry due to its potential reactivity and biological applications, although specific biological activity data remains limited.
The compound's structural features contribute to its chemical behavior, which includes significant reactivity due to the aldehyde group. This reactivity allows for potential interactions with biological macromolecules, suggesting possible applications in drug development and biochemical research.
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 138.21 g/mol |
| Structure | Two fused cyclopropane rings |
| Functional Group | Aldehyde |
Potential Biological Activities
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit various pharmacological properties. The presence of the aldehyde functional group suggests potential for:
- Covalent bonding with nucleophilic sites on proteins or other biomolecules.
- Enzyme inhibition , which is common among cyclic compounds.
- Antimicrobial activity , as seen in structurally related compounds.
Case Studies and Related Research
Research indicates that cyclopropane derivatives can exhibit diverse biological activities:
- Insecticidal Activity : Cyclopropane-containing pyrethroids have shown significant insecticidal effects, indicating that structural analogs may also possess similar activities .
- Antitumor Properties : Compounds with cyclopropane rings have been studied for their potential antitumor effects, highlighting their importance in cancer research .
- Enzyme Inhibition : The unique reactivity of cyclopropanes allows them to act as enzyme inhibitors, which could be explored further for therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison can be made with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopropanecarboxaldehyde | Contains a cyclopropane ring but lacks fused structure | Moderate antimicrobial activity noted |
| Cyclobutanecarboxaldehyde | Contains a cyclobutane ring | Limited studies on biological activity |
| 2-(1-Methylcyclopropyl)cyclobutane-1-carbaldehyde | Similar structure but different ring positioning | Potential enzyme inhibition observed |
The dual-ring system and the presence of both a methyl group and an aldehyde functional group in this compound confer distinct chemical properties compared to its analogs, suggesting unique pathways for biological interactions.
Future Directions for Research
Given the preliminary insights into the potential biological activities of this compound, further research is warranted to elucidate its specific interactions within biological systems. Suggested areas for future investigation include:
- In vitro studies to assess enzyme inhibition and antimicrobial properties.
- In vivo studies to evaluate therapeutic efficacy in relevant disease models.
- Mechanistic studies to understand the pathways through which this compound interacts with biological macromolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
